EC 430-460-1

描述

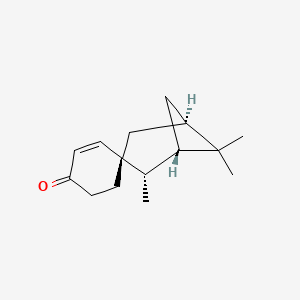

EC 430-460-1 corresponds to the compound (+)-(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-spiro-1’-(cyclohex-2’-en-4’-one) (CAS No. 133636-82-5). This bicyclic terpenoid derivative is classified under the European Union’s harmonized hazard system as:

- C (Corrosive; R34: Causes burns)

- R43 (Risk of sensitization by skin contact)

- N; R50-53 (Toxic to aquatic organisms, with long-lasting effects) .

Its molecular structure combines a bicyclic framework with a spiro-linked cyclohexenone moiety, contributing to its reactivity and environmental persistence. The compound is regulated under the EU’s CLP (Classification, Labelling, and Packaging) regulations due to its dual hazards of skin sensitization and aquatic toxicity .

属性

CAS 编号 |

133636-82-5 |

|---|---|

分子式 |

C15H22O |

分子量 |

218.34 |

IUPAC 名称 |

(1R,3S,4S,5S)-4,6,6-trimethylspiro[bicyclo[3.1.1]heptane-3,4/'-cyclohex-2-ene]-1/'-one |

InChI |

InChI=1S/C15H22O/c1-10-13-8-11(14(13,2)3)9-15(10)6-4-12(16)5-7-15/h4,6,10-11,13H,5,7-9H2,1-3H3/t10-,11+,13-,15-/m0/s1 |

InChI 键 |

YBDPZJGWLRHCHO-WJNVRWDZSA-N |

SMILES |

CC1C2CC(C2(C)C)CC13CCC(=O)C=C3 |

同义词 |

Spiro[bicyclo[3.1.1]heptan-3,1′-[2]cyclohexen]-4′-on, 2,6,6-trimethyl-, [1S-(1.alpha,2.beta,3.beta,5.alpha)]- |

产品来源 |

United States |

准备方法

The preparation of EC 430-460-1 involves several synthetic routes and reaction conditions. The compound can be synthesized through the reaction of specific ketones with aliphatic substituents under controlled conditions. Industrial production methods often involve the use of advanced chemical reactors and precise temperature and pressure controls to ensure high yield and purity .

化学反应分析

EC 430-460-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of EC 430-460-1 can lead to the formation of carboxylic acids, while reduction can yield alcohols .

科学研究应用

EC 430-460-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a standard in analytical chemistry. In biology, it is used in the study of metabolic pathways and enzyme kinetics. In medicine, EC 430-460-1 is investigated for its potential therapeutic effects, including its role as an anti-inflammatory agent. In industry, it is used in the production of various chemical products, including pharmaceuticals and agrochemicals .

作用机制

The mechanism of action of EC 430-460-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction and gene expression. The specific pathways involved depend on the biological context and the concentration of the compound .

相似化合物的比较

Table 1: Hazard Profiles of EC 430-460-1 and Analogous Compounds

| EC Number | CAS Number | Compound Name | Hazards (CLP Codes) | Key Risks |

|---|---|---|---|---|

| 430-460-1 | 133636-82-5 | (+)-(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-spiro-1’-cyclohexenone | C; R34, R43, N; R50-53 | Skin corrosion, sensitization, aquatic toxicity |

| 430-820-8 | 114341-88-7 | 3-(2-bromopropionoyl)-4,4-dimethyl-1,3-oxazolan-2-one | Xn; R22-48/22, Xi; R38-41, N; R50-53 | Harmful if swallowed, skin/eye irritation, aquatic toxicity |

| 412-170-7 | 83623-61-4 | [(4-phenylbutyl)hydroxyphosphoryl]acetic acid | Ss (Skin sensitization) | Respiratory and skin sensitization |

| 432-360-3 | 105813-13-6 | (-)(3S,4R)-4-(4-fluorophenyl)-3-(3,4-methylenedioxy-phenoxymethyl)-N-benzylpiperidine HCl | SsA (Skin sensitization, aquatic toxicity) | Similar sensitization risks but with additional aquatic toxicity concerns |

Key Observations :

- EC 430-460-1 shares aquatic toxicity (R50-53) with EC 430-820-8 but exhibits unique corrosive properties (R34) absent in other analogs .

- Unlike EC 412-170-7, which primarily poses sensitization risks, EC 430-460-1 combines sensitization with environmental hazards.

Physicochemical Properties

Table 2: Physicochemical Comparison of EC 430-460-1 and Boronic Acid Derivatives

| Parameter | EC 430-460-1 | (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) | 3-Bromo-4-methyl-5-nitrobenzoic acid (CAS 34545-20-5) |

|---|---|---|---|

| Molecular Weight | 236.36 g/mol (estimated) | 235.27 g/mol | 246.02 g/mol |

| LogP (Octanol-Water) | Estimated 2.15 (XLOGP3) | 2.15 (XLOGP3) | 0.78 (WLOGP) |

| Water Solubility | Low (data not available) | 0.24 mg/mL | 0.199 mg/mL |

| Bioavailability | Moderate (skin penetration) | 0.55 (ESOL) | High GI absorption |

| Hazards | Corrosive, sensitizing, toxic | High BBB permeability | Irritant, moderate skin penetration |

Key Observations :

- EC 430-460-1’s logP (2.15) suggests moderate lipophilicity, comparable to boronic acid derivatives, but its aquatic toxicity distinguishes it from non-halogenated analogs .

- Unlike benzoic acid derivatives (e.g., CAS 34545-20-5), EC 430-460-1 lacks significant gastrointestinal absorption risks but poses higher environmental hazards .

常见问题

Q. How do I validate novel analytical methods for EC 430-460-1?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。